alpha-D-Glucopyranosyl fluoride

Vue d'ensemble

Description

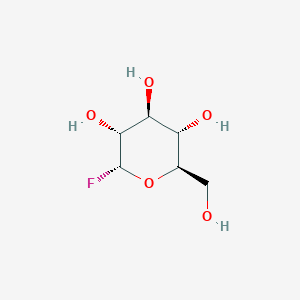

Alpha-D-Glucopyranosyl fluoride: is a chemical compound with the molecular formula C6H11FO5 . It is a derivative of glucose where the hydroxyl group at the anomeric carbon is replaced by a fluorine atom. This compound is of significant interest in the field of carbohydrate chemistry due to its unique properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-D-Glucopyranosyl fluoride can be synthesized through various methods. One common approach involves the reaction of glucose with hydrogen fluoride in the presence of a catalyst. This reaction typically occurs under mild conditions and results in the substitution of the hydroxyl group with a fluorine atom .

Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic synthesis. Enzymes such as glycoside hydrolases are employed to catalyze the reaction, ensuring high specificity and yield .

Analyse Des Réactions Chimiques

Solvolysis

α-D-Glucopyranosyl fluoride undergoes solvolysis in hexafluoro-2-propanol, leading to the formation of two products: 1,1,1,3,3,3-hexafluoropropan-2-yl α-d-glucopyranoside and 1,6-anhydro-β-D-glucopyranose . The ratio of these products remains consistent between 56 and 100 °C .

Activation Parameters

Kinetic isotope effect (KIE) measurements have characterized the transition state (TS) for the solvolysis reaction in hexafluoro-2-propanol .

Kinetic Isotope Effects

-

C1 deuterium: 1.185 ± 0.006

-

C2 deuterium: 1.080 ± 0.010

-

C5 deuterium: 0.987 ± 0.007

-

Anomeric carbon: 1.008 ± 0.007

-

Ring oxygen: 0.997 ± 0.006

-

O6: 1.003 ± 0.007

The retained solvolysis product forms through an SNi (DN‡*ANss) reaction with a late transition state, where the glycosidic bond cleavage is coupled with a proton transfer from a solvating hexafluoro-2-propanol molecule . The inverted product, 1,6-anhydro-β-D-glucopyranose, results from intramolecular capture of a solvent-equilibrated glucopyranosylium ion, following the dissociation of the solvent-separated ion pair in the rate-limiting ionization reaction (DN‡ + AN) .

Hydrolysis

Sugar beet seed α-D-glucosidase and Rhizopus niveus glucoamylase catalyze the hydrolysis of α-D-glucopyranosyl fluoride, forming α-D-glucose and β-D-glucose, respectively . Kinetic isotope effect measurements suggest that both enzymes promote hydrolysis via an SN1 mechanism . The transition state structures exhibit significant oxocarbonium ion character, with a flattened 4C1 conformation of the D-glucosyl residue and a C-1-O-5 bond order of 1.92 . The stereochemical outcome of glycosylase reactions is determined by enzyme structures that control the direction of approach of acceptor molecules to the reaction center .

Hydrolysis of β-D-glucopyranosyl fluoride

Aspergillus niger α-D-glucosidase catalyzes the slow hydrolysis of β-D-glucopyranosyl fluoride to form α-D-glucose . Maltotriose competitively inhibits the hydrolysis, and β-D-glucosyl fluoride competitively inhibits the hydrolysis of p-nitrophenyl α-D-glucopyranoside, suggesting that β-D-glucosyl fluoride binds at the same site as known substrates for the α-glucosidase .

Initial Rates of Hydrolysis

| Substrate | V (µmol/min-1.mg-1) | V/K |

|---|---|---|

| β-D-glucosyl fluoride | 0.27 | 0.0068 |

| p-nitrophenyl α-D-glucopyranoside | 0.75 | 1.44 |

| α-D-glucopyranosyl fluoride | 78.5 | 41.3 |

SN2 Reactions

The SN2 reaction of α-D-glucopyranosyl fluoride with the azide ion proceeds through a loose transition-state structure .

Applications De Recherche Scientifique

Enzymatic Applications

Hydrolysis and Glycosylation Reactions

Alpha-D-Glucopyranosyl fluoride serves as a substrate in enzymatic hydrolysis reactions. Studies have shown that enzymes such as alpha-D-glucosidase can catalyze the hydrolysis of this compound to produce alpha-D-glucose. The kinetics of this reaction reveal significant insights into enzyme mechanisms, particularly the transition state structure which exhibits oxo-carbonium ion character, indicating that the cleavage of the C-F bond is a rate-limiting step .

Glycosylation Reactions

This compound is also utilized in glycosylation reactions to synthesize various glycosides. For instance, it has been employed in the synthesis of C-β-D-glucopyranosyl derivatives, which are tested for their inhibitory effects on glycogen phosphorylase, an important enzyme in carbohydrate metabolism . The utility of this compound in these reactions highlights its role as a glycosyl donor in synthetic organic chemistry.

Synthetic Chemistry

Synthesis of Glycosyl Halides

This compound is crucial for synthesizing glycosyl halides, which are important intermediates in carbohydrate chemistry. The compound can be converted into various derivatives through selective reactions. For example, the peracetylated form of this compound has been analyzed using X-ray crystallography to understand its structural properties and reactivity .

Mechanistic Probes

The stability of glycosyl fluorides makes them valuable as mechanistic probes in enzyme studies. They can help elucidate the mechanisms by which enzymes catalyze glycosidic bond formation and hydrolysis. Research indicates that these compounds can act as substrates for various glycosidases, providing insights into substrate specificity and enzyme kinetics .

Biochemical Probes

Investigating Enzyme Mechanisms

This compound is used to investigate the mechanisms of glycosyl hydrolases and transferases. Its ability to mimic natural substrates allows researchers to study enzyme behavior under controlled conditions. For example, kinetic isotope effect studies have shown how variations in substrate structure can influence enzymatic activity, providing important data on enzyme efficiency and specificity .

Inhibitory Effects on Enzymes

Research has demonstrated that this compound can inhibit enzymes such as alpha-glucan phosphorylase when present at high concentrations of AMP. This property is significant for understanding metabolic regulation and could lead to therapeutic applications targeting carbohydrate metabolism disorders .

Data Table: Summary of Key Applications

Mécanisme D'action

The mechanism of action of alpha-D-Glucopyranosyl fluoride involves its interaction with enzymes such as glycoside hydrolases. These enzymes catalyze the hydrolysis of the glycosidic bond, resulting in the release of glucose and fluoride ions. The reaction proceeds through a transition state stabilized by the enzyme’s active site, which facilitates the departure of the fluoride ion.

Comparaison Avec Des Composés Similaires

- Alpha-D-Glucopyranosyl chloride

- Alpha-D-Glucopyranosyl bromide

- Alpha-D-Glucopyranosyl iodide

Comparison: Alpha-D-Glucopyranosyl fluoride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its halogenated counterparts. The small size and high electronegativity of fluorine make this compound a valuable compound in various chemical and biological studies.

Activité Biologique

Alpha-D-glucopyranosyl fluoride (α-D-GlcF) is a glycosyl fluoride that has garnered attention in carbohydrate chemistry and biochemistry due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of α-D-glucopyranosyl fluoride, including its mechanisms of action, applications in enzymatic reactions, and potential therapeutic uses.

α-D-Glucopyranosyl fluoride is a glycosyl halide characterized by the presence of a fluorine atom in place of a hydroxyl group. The fluorine atom's size is comparable to that of a hydroxyl group, which allows for similar steric interactions in biochemical processes. The compound can be synthesized through various methods, including the treatment of protected sugars with hydrogen fluoride in pyridine, which enhances its stability compared to other glycosyl halides like chlorides and bromides .

Inhibition of Enzymatic Activity

One significant aspect of α-D-glucopyranosyl fluoride is its role as an inhibitor of α-glucan phosphorylase. Research indicates that high concentrations of adenosine monophosphate (AMP) can enhance the inhibitory effect of α-D-glucopyranosyl fluoride on this enzyme . This inhibition is crucial for understanding how glycosyl fluorides can modulate metabolic pathways involving glucans.

Interaction with Glycosylases

Studies have shown that α-D-glucopyranosyl fluoride can undergo hydrolysis through both retaining and inverting mechanisms when acted upon by glycosylases. The transition state structures for these reactions have been characterized, providing insights into the molecular interactions at play during enzymatic catalysis .

Glycosylation Reactions

α-D-Glucopyranosyl fluoride serves as an effective glycosyl donor in synthetic carbohydrate chemistry. Its thermal stability and ability to participate in chemospecific activation make it valuable for synthesizing various O- and C-glycosides. The compound's use has been documented in the synthesis of complex carbohydrates, which are essential for various biological functions .

Mechanistic Probes

Due to its stability and reactivity, α-D-glucopyranosyl fluoride is employed as a mechanistic probe in enzyme studies. It aids researchers in elucidating enzyme mechanisms and understanding carbohydrate biotransformations, thereby contributing to advancements in biochemical research .

Stability Studies

In a study examining the stability of glycosyl fluorides, α-D-glucopyranosyl fluoride demonstrated remarkable resistance to hydrolysis under specific conditions, making it suitable for prolonged experimental applications. The findings emphasized its potential utility in various biochemical assays .

Synthesis of Glycomimetics

Recent research has explored the synthesis of fluorinated glycomimetics using α-D-glucopyranosyl fluoride as a precursor. These compounds exhibit improved stability and biological activity compared to their non-fluorinated counterparts, highlighting the importance of fluorine substitution in carbohydrate chemistry .

Data Summary

The following table summarizes key findings related to the bond lengths and structural properties of α-D-glucopyranosyl fluoride compared to other glycosyl halides:

| Compound | C1—C2 (Å) | C1—F (Å) | C2—C3 (Å) | C3—C4 (Å) | C4—C5 (Å) |

|---|---|---|---|---|---|

| α-D-Glucopyranosyl Fluoride | 1.572 | 1.398 | 1.512 | 1.515 | 1.516 |

| α-D-Glucosyl Chloride | 1.383 | 1.777 | - | - | - |

| α-D-Glucosyl Bromide | 1.445 | - | - | - | - |

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMYEINZLWEOQU-DVKNGEFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-10-7 | |

| Record name | 1-Fluoro-1-deoxy-?-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.